Tak1-IN-2 is classified as a small molecule kinase inhibitor. It specifically targets the ATP-binding site of TAK1, leading to the inhibition of its kinase activity. This class of compounds is essential in drug discovery, particularly for conditions that involve aberrant kinase signaling.
The synthesis of Tak1-IN-2 involves multiple steps that refine the structure for optimal activity against TAK1. The process typically begins with a pyrimidine derivative, which is then modified through several chemical reactions, including nucleophilic substitutions and functional group transformations.
The synthesis can be outlined as follows:
Tak1-IN-2 has a complex molecular structure characterized by multiple functional groups that contribute to its binding affinity for TAK1. The compound's design incorporates features that allow it to effectively fit within the ATP-binding pocket of the kinase.
The molecular formula for Tak1-IN-2 is C₁₄H₁₈ClN₅O₂, with a molecular weight of approximately 313.78 g/mol. Crystallographic studies have provided insights into its three-dimensional conformation, revealing key interactions with the active site residues of TAK1 .
Tak1-IN-2 primarily functions through covalent modification of cysteine residues within the active site of TAK1. The binding leads to a significant alteration in the enzyme's conformation, thereby inhibiting its phosphorylation activity.
The reaction mechanism involves nucleophilic attack by the thiol group of cysteine (Cys174) on the electrophilic center of Tak1-IN-2. This covalent bond formation is critical for achieving high selectivity and potency against TAK1 compared to other kinases .
The mechanism through which Tak1-IN-2 exerts its effects begins with its binding to TAK1. This interaction prevents the activation of downstream signaling pathways that are typically initiated by TAK1 upon phosphorylation.
Studies have shown that Tak1-IN-2 inhibits TAK1 with an IC₅₀ value around 5.1 nM, indicating potent inhibition . This inhibition subsequently affects various cellular processes including inflammation and apoptosis by disrupting the NF-κB and MAPK signaling pathways.
Tak1-IN-2 is a solid at room temperature with moderate solubility in organic solvents. Its melting point and other thermal properties have been characterized through differential scanning calorimetry.
The compound exhibits stability under physiological conditions but may undergo hydrolysis or oxidation if exposed to extreme pH or reactive species. Its lipophilicity allows for good membrane permeability, which is advantageous for cellular uptake .
Tak1-IN-2 has potential applications in both research and therapeutic settings:
CAS No.: 4678-45-9
CAS No.: 20298-86-6
CAS No.: 102-94-3
CAS No.: 4720-09-6
CAS No.:
CAS No.: 4685-03-4